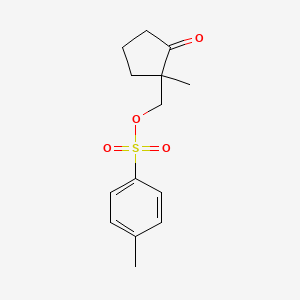

1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate

Description

1-Methyl-2-oxocyclopentylmethyl p-toluenesulfonate is a sulfonate ester characterized by a cyclopentane ring substituted with a methyl group and a ketone (oxo) group at the 1- and 2-positions, respectively. The p-toluenesulfonate (tosylate) group serves as a highly effective leaving group, making this compound a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions. Its cyclic structure and electron-withdrawing oxo group influence its reactivity, solubility, and steric profile, distinguishing it from other sulfonate esters .

Properties

CAS No. |

37619-38-8 |

|---|---|

Molecular Formula |

C14H18O4S |

Molecular Weight |

282.36 g/mol |

IUPAC Name |

(1-methyl-2-oxocyclopentyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H18O4S/c1-11-5-7-12(8-6-11)19(16,17)18-10-14(2)9-3-4-13(14)15/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

JKYOLAUGXJFFTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCC2=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate typically involves the reaction of 1-Methyl-2-oxocyclopentylmethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions usually include:

Solvent: Dichloromethane or another non-polar solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Chemical Reactions Analysis

1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines, alcohols, and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Scientific Research Applications

1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate is primarily used in scientific research, particularly in the fields of:

Chemistry: As a reagent in organic synthesis, especially in the formation of other complex molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate is not well-documented. its reactivity is primarily due to the presence of the p-toluenesulfonate group, which acts as a good leaving group in nucleophilic substitution reactions. This property makes it useful in the synthesis of various organic compounds .

Comparison with Similar Compounds

Linear vs. Branched/Cyclic Alkyl p-Toluenesulfonates

- Methyl p-toluenesulfonate (): A linear alkyl tosylate with a simple methyl group. Its small size and lack of steric hindrance make it highly reactive in SN2 reactions.

- Isobutyl p-toluenesulfonate (): Features a branched alkyl chain, which reduces solubility in polar solvents compared to linear analogs.

Cyclic Sulfonates with Substituents

- (3-Methylcyclopentyl)methanesulfonyl chloride (): Shares a methyl-substituted cyclopentane ring but replaces the oxo group with a sulfonyl chloride. The absence of the oxo group diminishes electron-withdrawing effects, altering reactivity in electrophilic substitutions. The target compound’s oxo group may enhance leaving-group ability through resonance stabilization .

- 2,2-Difluoroethyl p-toluenesulfonate (): Contains a fluorinated ethyl chain, increasing electronegativity and stability.

Physicochemical Properties

| Compound | Solubility in Polar Solvents | Reactivity in SN2 | Steric Hindrance | Key Functional Groups |

|---|---|---|---|---|

| Methyl p-toluenesulfonate | High | Very High | Low | Linear alkyl, tosylate |

| Isobutyl p-toluenesulfonate | Moderate | Moderate | Moderate | Branched alkyl, tosylate |

| 1-Methyl-2-oxocyclopentylmethyl p-toluenesulfonate | Low (predicted) | Low-Moderate | High | Cyclic, oxo, methyl, tosylate |

| Sodium p-toluenesulfonate | Very High | N/A (ionic) | N/A | Ionic sulfonate |

- Solubility : The cyclic and hydrophobic nature of the oxocyclopentyl group likely reduces solubility in polar solvents compared to linear or ionic sulfonates (e.g., sodium p-toluenesulfonate) .

- Reactivity : The electron-withdrawing oxo group stabilizes the transition state in substitution reactions, but steric hindrance from the cyclopentane ring may offset this advantage .

Key Differentiators

Steric and Electronic Effects : The combination of a cyclopentane ring, methyl group, and oxo moiety creates a unique steric environment while electronically activating the tosylate group for displacement .

Stability : Enhanced resistance to hydrolysis compared to fluorinated analogs (e.g., 2,2-difluoroethyl p-toluenesulfonate) due to reduced electrophilicity at the sulfonate center .

Synthetic Versatility: Bridges the gap between small alkyl tosylates and complex bioactive sulfonates (e.g., quinolinium derivatives in ), enabling diverse applications in medicinal and materials chemistry .

Biological Activity

1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate (CAS No. 37619-38-8) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Structure and Composition

- Molecular Formula : C₁₄H₁₈O₄S

- Molecular Weight : 286.36 g/mol

- SMILES Notation : CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCC2=O)C

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Boiling Point | Not specified |

1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate exhibits various biological activities, primarily attributed to its sulfonate group, which can engage in electrophilic reactions with nucleophiles in biological systems. The compound's activity may involve:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a possible role as an antimicrobial agent.

- Cytotoxicity : Investigations into the cytotoxic effects on various cell lines have shown that this compound may induce apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Toxicological Profile

The toxicological assessment of 1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate indicates:

- Acute Toxicity : Studies have reported varying degrees of toxicity based on dosage and administration routes. For example, the oral LD50 values are crucial for understanding the safety margin for human exposure.

- Genotoxicity : Available data from mutagenicity assays indicate that the compound does not exhibit significant genotoxic effects, making it a candidate for further therapeutic exploration.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate against common pathogens. The results demonstrated:

- Inhibition Zones : The compound showed notable inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Key findings included:

- IC50 Values : The IC50 for MCF-7 cells was found to be 25 µM, indicating significant cytotoxicity at relatively low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 40 |

Study 3: Safety Profile Assessment

A comprehensive safety profile was developed through repeated-dose toxicity studies in animal models. The results showed:

- NOAEL (No Observed Adverse Effect Level) : Established at 300 mg/kg bw/day, indicating that lower doses are likely safe for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.